4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
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Biological Activity
4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole is a member of the triazole class of compounds, which are recognized for their diverse biological activities. This compound features a chloromethyl group and a propan-2-yl substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. The reaction can be conducted using 2-(propan-2-yl)phenyl azide and propargyl chloride in the presence of a copper(I) catalyst and a base such as triethylamine in dimethylformamide (DMF) at room temperature or slightly elevated temperatures. This method is favored for its efficiency and high yield.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites or modulate receptor signaling pathways. The precise mechanisms depend on the biological context and the structural characteristics of the compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of substituents like chloromethyl and propan-2-yl groups can enhance this activity by improving solubility and bioavailability .
Anti-inflammatory Effects
In vitro studies evaluating the anti-inflammatory potential of triazole derivatives have demonstrated that compounds similar to this compound significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, some derivatives showed a decrease in TNF-α production by approximately 44–60% at specific concentrations . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Triazoles have also been investigated for their anticancer properties. Compounds containing triazole rings have shown promising results against various cancer cell lines. For instance, certain derivatives displayed IC50 values as low as 0.6 µM against prostate cancer cells (PC-3) and breast cancer cells (MCF-7), indicating potent antiproliferative activity . The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Chloromethyl)-1H-1,2,3-triazole | Lacks propan-2-yl group | Moderate antimicrobial activity |
4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole | Contains additional phenyl group | Enhanced anti-inflammatory effects |
4-(Chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole | Similar structure with different phenyl position | Potentially different receptor interactions |
Case Studies
Several studies have highlighted the biological potential of triazoles:
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against bacterial strains and found that those with chloromethyl substitutions exhibited superior activity compared to their non-substituted counterparts .
- Anti-inflammatory Research : In a controlled experiment on PBMCs stimulated with lipopolysaccharides (LPS), compounds similar to this compound significantly reduced cytokine levels compared to controls .
- Cancer Cell Studies : Research focusing on hybrid compounds containing triazoles revealed that specific derivatives could induce apoptosis in glioma cells while effectively inhibiting cell proliferation .
Properties
IUPAC Name |
4-(chloromethyl)-1-propan-2-yltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)10-4-6(3-7)8-9-10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSJGIKDRFJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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